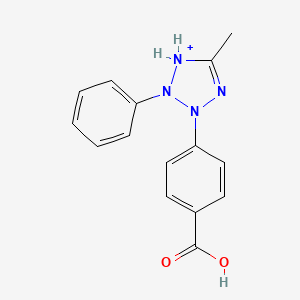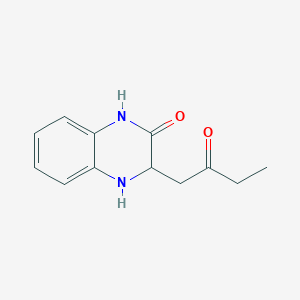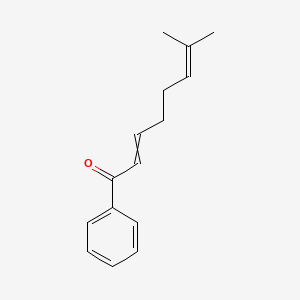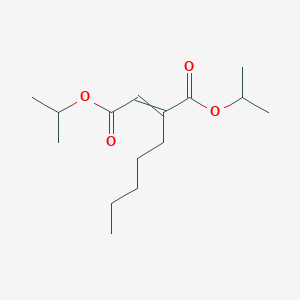![molecular formula C9H10Cl2O2 B14241834 Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride CAS No. 236734-42-2](/img/structure/B14241834.png)
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride is a chemical compound belonging to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring system with two carbonyl chloride groups attached at the 2 and 3 positions. This structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane skeleton, which can then be further functionalized to introduce the carbonyl chloride groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and minimize side products. The scalability of the process is also a key consideration in industrial production.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride groups to alcohols or other functional groups.
Substitution: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2,3-diol.
Substitution: Bicyclo[2.2.1]heptane-2,3-dicarboxamide or bicyclo[2.2.1]heptane-2,3-dicarboxylate esters.
科学的研究の応用
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research explores its use in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is utilized in the production of polymers, resins, and other materials due to its unique structural properties.
作用機序
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in a wide range of chemical reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups.
Bicyclo[2.2.1]heptane-2,3-diol: Contains hydroxyl groups instead of carbonyl chloride groups.
Bicyclo[2.2.1]heptane-2,3-dicarboxamide: Features amide groups in place of carbonyl chloride groups.
Uniqueness
Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride is unique due to its highly reactive carbonyl chloride groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions allows for the synthesis of diverse compounds with various functional groups, making it valuable in both research and industrial applications.
特性
CAS番号 |
236734-42-2 |
|---|---|
分子式 |
C9H10Cl2O2 |
分子量 |
221.08 g/mol |
IUPAC名 |
bicyclo[2.2.1]heptane-2,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2 |
InChIキー |
MNCRMCGXPHYWEZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C(C2C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)

![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)





![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)


![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
